2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline is a complex organic compound that belongs to the class of quinoxalines Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound features a quinoxaline core substituted with a piperidine ring and a 2-methylpyridin-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a diketone to form the quinoxaline ring. The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the 2-methylpyridin-4-yl group via an etherification reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent, and catalysts used in each step of the synthesis. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinoxaline core or the piperidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the quinoxaline or piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinoxaline core can yield quinoxaline-2,3-diones, while reduction of the piperidine ring can produce piperidine derivatives with different degrees of saturation.
Scientific Research Applications
2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used as a probe to study biological processes and interactions.
Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, ion channels, and G-protein-coupled receptors.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline derivatives, such as:
- 2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)benzoxazole
- 2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)benzothiazole
- 2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)benzimidazole
Uniqueness
What sets 2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline apart is its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-15-11-17(8-9-22-15)27-14-16-5-4-10-25(13-16)21(26)20-12-23-18-6-2-3-7-19(18)24-20/h2-3,6-9,11-12,16H,4-5,10,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSQQWWPDZZJDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)C(=O)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.